

An In-depth Technical Guide to the Isoenzymes of Hexokinase

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This guide provides a comprehensive overview of the different isoenzymes of hexokinase, detailing their kinetic properties, tissue distribution, regulatory mechanisms, and the experimental protocols used for their characterization.

Introduction to Hexokinase and its Isoenzymes

Hexokinase is a key enzyme that catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate (G6P). This irreversible reaction traps glucose inside the cell, paving the way for its metabolism. In mammals, four main isoenzymes of hexokinase have been identified, designated as Hexokinase I, II, III, and IV (also known as Glucokinase). These isoenzymes are encoded by different genes and exhibit distinct kinetic properties, tissue-specific expression patterns, and regulatory mechanisms, reflecting their specialized physiological roles.

Classification and General Properties

The four mammalian hexokinase isoenzymes can be broadly categorized based on their affinity for glucose.

- **Low- K_m Isoenzymes (Hexokinases I, II, and III):** These isoenzymes have a high affinity for glucose, with Michaelis constants (K_m) typically below 1 mM.^[1] This allows them to efficiently phosphorylate glucose even at low concentrations. They are allosterically inhibited

by their product, glucose-6-phosphate, a key regulatory feature that matches glucose utilization with the cell's energy status.[1]

- **High-K_m Isoenzyme (Hexokinase IV/Glucokinase):** In contrast, glucokinase has a much lower affinity for glucose, with a K_m in the millimolar range, which is close to the physiological concentration of glucose in the blood.[2] Unlike the other isoenzymes, glucokinase is not inhibited by glucose-6-phosphate.[3] Instead, its activity is regulated by other mechanisms, including interaction with the glucokinase regulatory protein (GKRP) and hormonal signals.[4]

Quantitative Data on Hexokinase Isoenzymes

The distinct kinetic and physical properties of the hexokinase isoenzymes are summarized in the tables below.

Table 1: Kinetic Parameters of Hexokinase Isoenzymes for Glucose

Isoenzyme	K _m for Glucose (mM)	Relative V _{max}	Inhibition by Glucose-6-Phosphate (G6P)
Hexokinase I	~0.03 - 0.1[5][6]	Low[4]	Yes (Allosteric)[3][4]
Hexokinase II	~0.1 - 0.3	Low[4]	Yes (Allosteric)[3]
Hexokinase III	~0.02	Low	Yes (Allosteric)[3]
Glucokinase (IV)	~5 - 10[7]	High[4][8]	No[3][4]

Table 2: Substrate Specificity of Hexokinase Isoenzymes

Isoenzyme	Substrate	K _m (mM)	Relative V _{max}
Hexokinase I	Glucose	~0.05[9]	100
	Fructose	~1.9[9]	
	Mannose	-	
Hexokinase II	Glucose	0.08 (lobster)[10]	100
	Fructose	6.7 (lobster)[10]	
	Mannose	0.13 (lobster)[10]	
Hexokinase III	Glucose	-	-
	Fructose	-	
	Mannose	-	
Glucokinase (IV)	Glucose	~6 (rat)[11]	100
	Fructose	-	
	Mannose	-	

Note: Data for some isoenzymes and substrates are not readily available in all literature. The provided values are approximations from various sources and may differ based on experimental conditions.

Table 3: Inhibition Constants (K_i) for Glucose-6-Phosphate

Isoenzyme	K _i for G6P (mM)
Hexokinase I	Potent Inhibition[12]
Hexokinase II	0.8 (lobster)[10]
Hexokinase III	-

Table 4: Tissue Distribution of Hexokinase Isoenzymes

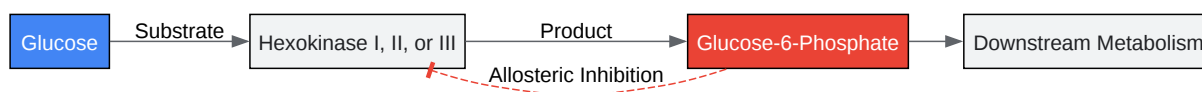
Isoenzyme	Primary Tissue Distribution	Subcellular Localization
Hexokinase I	Brain, Erythrocytes, most tissues (housekeeping)[1]	Mitochondria-bound
Hexokinase II	Skeletal muscle, Adipose tissue, Heart[4]	Mitochondria-bound and Cytosolic
Hexokinase III	Lungs, Liver, Kidneys (less abundant)	Cytosolic
Glucokinase (IV)	Liver, Pancreatic β -cells[4][8]	Cytosolic, translocates to the nucleus

Regulatory Mechanisms and Signaling Pathways

The activity of hexokinase isoenzymes is tightly regulated to maintain glucose homeostasis.

Allosteric Inhibition of Hexokinases I, II, and III

Hexokinases I, II, and III are subject to feedback inhibition by their product, glucose-6-phosphate. G6P binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for glucose. This mechanism ensures that glucose phosphorylation is coupled to the downstream metabolic needs of the cell.

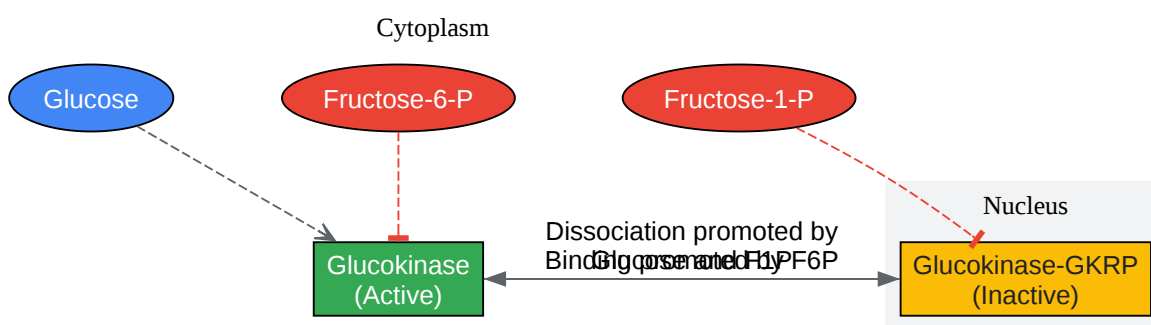


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Allosteric inhibition of Hexokinase I, II, and III by Glucose-6-Phosphate.

Regulation of Glucokinase (Hexokinase IV) by GKRP

Glucokinase activity in the liver is primarily regulated by the glucokinase regulatory protein (GKRP). In the presence of low glucose and high fructose-6-phosphate (F6P), GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state. When blood glucose levels rise after a meal, glucose enters the hepatocyte and promotes the dissociation of glucokinase from GKRP. The released glucokinase then translocates to the cytoplasm, where it can phosphorylate glucose. Fructose-1-phosphate (F1P), derived from dietary fructose, is a potent inhibitor of the GKRP-glucokinase interaction, thus promoting glucokinase activity.

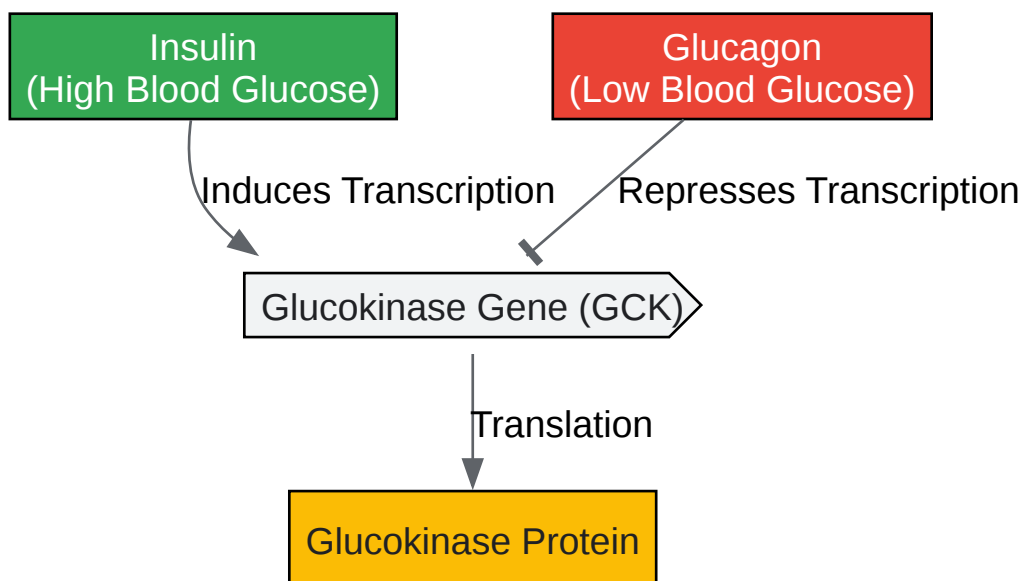


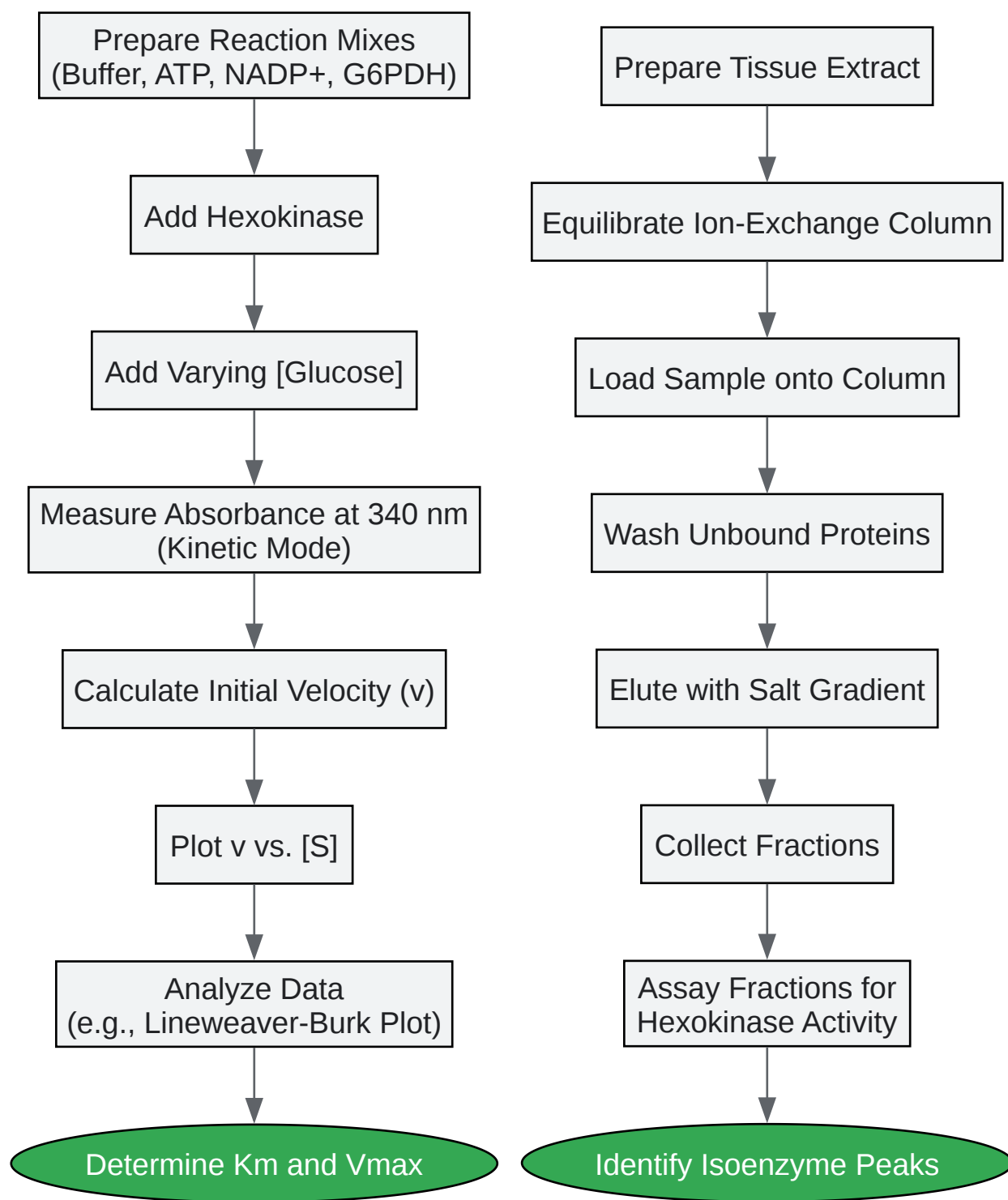
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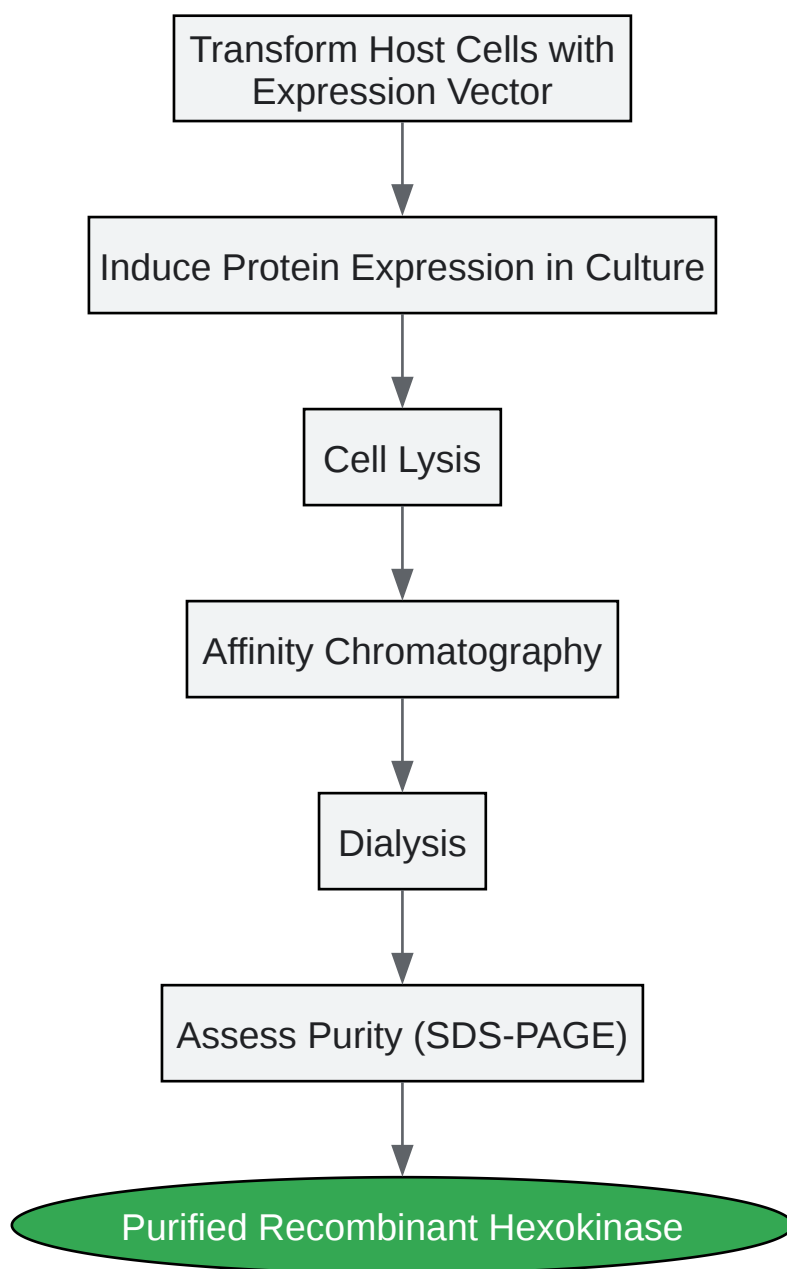
Regulation of Glucokinase by GKRP in hepatocytes.

Hormonal Regulation of Glucokinase Gene Expression

The expression of the glucokinase gene (GCK) in the liver is under hormonal control, primarily by insulin and glucagon. Insulin, released in response to high blood glucose, promotes the transcription of the GCK gene, leading to increased synthesis of glucokinase. Conversely, glucagon, secreted during periods of low blood glucose, signals through cAMP to repress GCK gene transcription.







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References

- 1. Hexokinase - Wikipedia [en.wikipedia.org]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. Page 77 - Biochemistry PharmD General [online.flipbuilder.com]
- 8. youtube.com [youtube.com]
- 9. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 10. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
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